7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC15585364
Molecular Formula: C23H23N5O2
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N5O2 |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C23H23N5O2/c1-3-27-19(24)17(22(29)25-12-11-16-9-5-4-6-10-16)14-18-21(27)26-20-15(2)8-7-13-28(20)23(18)30/h4-10,13-14,24H,3,11-12H2,1-2H3,(H,25,29) |
| Standard InChI Key | GUPVSGWVLKRRLX-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C |
Introduction
The compound 7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule belonging to the triazine derivatives class. It features a unique tricyclic structure with various functional groups, including an imino group and a carboxamide. This compound is of interest primarily for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Synthesis Methods
The synthesis of such complex organic compounds typically involves multiple steps, starting from readily available precursors. Common methods may include condensation reactions, such as the Biginelli reaction, which involves an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. Catalysts like zinc chloride or Lewis acids are often used to enhance reaction rates and yields.
Potential Applications
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Medicinal Chemistry: The compound is primarily of interest for its potential antiviral properties and other therapeutic applications. Its unique structure and functional groups make it a candidate for drug development.
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Biological Activity: Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies may involve in vitro assays and molecular modeling techniques.
Data Tables
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